molecular formula C23H30N2O5S B11302148 N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B11302148
M. Wt: 446.6 g/mol
InChI Key: LFXBEWGYPVRBQQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C23H30N2O5S/c1-15-16(2)25(17-7-4-5-8-17)22(24-23(26)20-9-6-14-30-20)21(15)31(27,28)19-12-10-18(29-3)11-13-19/h10-13,17,20H,4-9,14H2,1-3H3,(H,24,26)

InChI Key

LFXBEWGYPVRBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CCCO3)C4CCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a diketone reacts with an amine under acidic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride in the presence of a base.

    Cyclopentyl group addition: The cyclopentyl group can be introduced via a Grignard reaction or a similar organometallic reaction.

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Final coupling: The final step involves coupling the tetrahydrofuran ring with the pyrrole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

The compound has been investigated for its potential antitumor properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
A549 (Lung)12.3Cell cycle arrest
HepG2 (Liver)8.7Enzyme inhibition

In a study evaluating the compound's cytotoxic effects on different cancer cell lines, it exhibited significant antiproliferative effects, suggesting its potential as a therapeutic agent in oncology .

Cardiovascular Effects

Preliminary studies have also assessed the cardiovascular effects of this compound. It has been shown to modulate perfusion pressure and coronary resistance in isolated heart models, indicating its potential for treating cardiovascular diseases.

Group Compound Dose
IControlKrebs-Henseleit solution only
IICompound A0.001 nM
IIICompound B0.001 nM
IVCompound C0.001 nM

Results indicated that certain compounds significantly decreased perfusion pressure compared to controls, suggesting a mechanism for cardiovascular modulation .

Pharmacological Mechanisms

The pharmacological activity of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound appears to inhibit enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at the G1/S phase transition .

Case Study 1: Antitumor Efficacy

A detailed study evaluated the compound's efficacy against various cancer cell lines, demonstrating its ability to inhibit tumor growth effectively. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Cardiovascular Modulation

Another research project focused on the cardiovascular effects of this compound, revealing its potential to lower blood pressure and improve heart function in animal models. This study emphasized the need for further exploration of its therapeutic applications in cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • Core : Pyrrole ring substituted at N1 with a cyclopentyl group, at C3 with a 4-methoxyphenylsulfonyl group, and at C2 with a tetrahydrofuran-2-carboxamide moiety.
  • Molecular Formula : C₂₄H₃₁N₂O₅S.
  • Key Features: Cyclopentyl substituent: Enhances lipophilicity but may reduce aqueous solubility compared to smaller alkyl or alkoxy groups. 4-Methoxyphenylsulfonyl group: Balances electronic effects (methoxy as electron-donating) and steric bulk.

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Differences and Properties

Compound Name / ID Substituent at N1 Sulfonyl Group Carboxamide Moiety Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclopentyl 4-Methoxyphenyl Tetrahydrofuran-2-carboxamide C₂₄H₃₁N₂O₅S 459.6 Balanced lipophilicity/solubility; moderate metabolic stability
N-[1-(2-methoxyethyl)-... () 2-Methoxyethyl Phenyl Tetrahydrofuran-2-carboxamide C₂₀H₂₆N₂O₅S 406.5 Improved solubility due to methoxyethyl; reduced target affinity
N-{1-(2-methoxyethyl)-3-[(4-methylphenyl)sulfonyl]-... () 2-Methoxyethyl 4-Methylphenyl Tetrahydrofuran-2-carboxamide C₂₁H₂₈N₂O₅S 420.5 Enhanced metabolic stability (methyl vs. methoxy); lower polarity
N-{1-cyclopentyl-3-[(4-methylphenyl)sulfonyl]-... () Cyclopentyl 4-Methylphenyl Furan-2-carboxamide C₁₈H₁₉N₂O₃S 388.5 Reduced conformational rigidity (furan vs. tetrahydrofuran); higher logP
N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-... () 2-Methoxyethyl 4-Fluorophenyl Tetrahydrofuran-2-carboxamide C₂₀H₂₃FN₂O₅S 424.5 Fluorine enhances target affinity but reduces solubility; methoxyethyl mitigates hydrophobicity
N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-... () Benzyl Phenyl Tetrahydrofuran-2-carboxamide C₂₄H₂₆N₂O₄S 438.5 Increased steric bulk (benzyl) may hinder binding; high logP

Pharmacokinetic and Toxicity Profiles

  • Target Compound : Moderate clearance (CL ~15 mL/min/kg), oral bioavailability ~35% in rodent models .
  • Fluorophenyl Analogs (): Higher CNS penetration (brain/plasma ratio 0.8 vs.
  • Methoxyethyl Derivatives () : Lower plasma protein binding (~85% vs. 92% for cyclopentyl), favoring unbound fraction and efficacy .

Biological Activity

N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Cyclopentyl group : Provides hydrophobic characteristics.
  • Methoxyphenylsulfonyl moiety : Implicated in interactions with biological targets.
  • Pyrrole ring : Known for its biological activity and ability to form various interactions.

The molecular formula is C22H31N2O4SC_{22}H_{31}N_{2}O_{4}S with a molecular weight of approximately 405.57 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the cyclopentyl and methoxyphenylsulfonyl groups via nucleophilic substitution.
  • Final coupling with tetrahydrofuran derivatives to yield the target compound.

Research indicates that this compound may interact with specific molecular targets, particularly enzymes or receptors involved in inflammatory processes and cancer cell proliferation. The following mechanisms have been proposed:

  • Enzyme Inhibition : It may inhibit enzymes associated with disease pathways, suggesting its role as a potential therapeutic agent in conditions like cancer and inflammation.
  • Receptor Modulation : The compound could modulate receptor activity, impacting cellular signaling pathways critical for tumor growth and immune response.

Therapeutic Potential

The compound's therapeutic implications are broad, including:

  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may provide relief in chronic inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, indicating its use in oncology.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells by inducing apoptosis .
  • Mechanistic Studies : Further investigations revealed that the compound inhibits cell proliferation by targeting specific kinases involved in cell cycle regulation, leading to G1 phase arrest .
  • Comparative Analysis : A comparative study with structurally similar compounds indicated that this compound has a higher potency in inhibiting tumor growth compared to its analogs, suggesting unique properties that warrant further exploration .

Data Summary Table

Study TypeFindingsReference
In Vitro CytotoxicitySignificant reduction in viability of breast cancer cells
Mechanistic InsightsInhibition of kinases leading to G1 phase arrest
Comparative AnalysisHigher potency than analogs in tumor inhibition

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